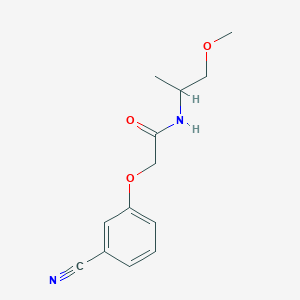
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a cyanophenoxy group and a methoxypropan-2-yl group attached to the acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of 3-cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.
Etherification: The 3-cyanophenol is then reacted with 1-methoxypropan-2-yl chloride in the presence of a base to form 3-cyanophenoxy-1-methoxypropane.
Amidation: Finally, the intermediate is reacted with acetic anhydride and ammonia or an amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are common.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Various substituted phenoxy derivatives can be formed.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyanophenoxy group could be involved in binding interactions, while the methoxypropan-2-yl group may influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(4-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide: Similar structure but with the cyanophenoxy group in the para position.
2-(3-cyanophenoxy)-N-(2-methoxypropan-2-yl)acetamide: Similar structure but with a different substitution on the acetamide nitrogen.
Uniqueness
The specific positioning of the cyanophenoxy and methoxypropan-2-yl groups in 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-10(8-17-2)15-13(16)9-18-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,15,16) |
InChIキー |
NSGZYDBCHVDTHP-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC(=O)COC1=CC=CC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)
![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
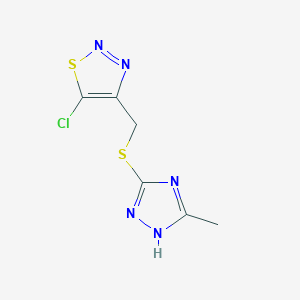
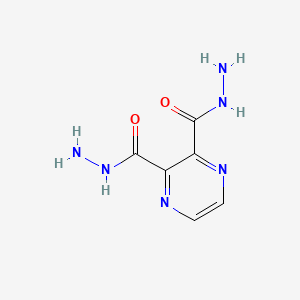
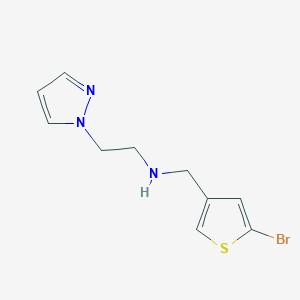
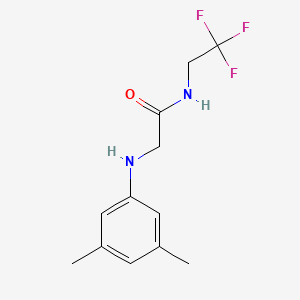
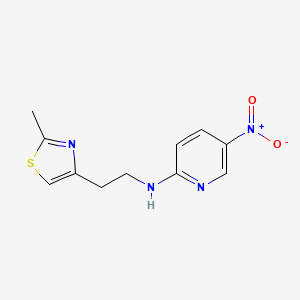
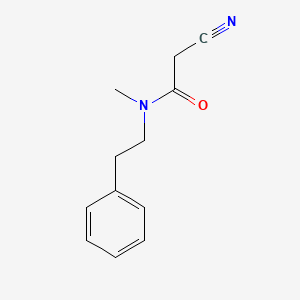
![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
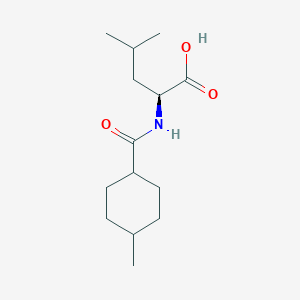
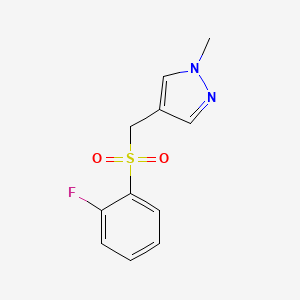
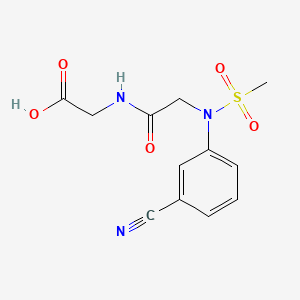
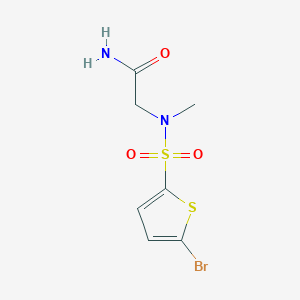
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
